4-(Hydroxymethyl)-2-methoxy-5-nitrophenol
CAS No.: 260417-00-3
Cat. No.: VC8259965
Molecular Formula: C8H9NO5
Molecular Weight: 199.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 260417-00-3 |
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Molecular Formula | C8H9NO5 |
Molecular Weight | 199.16 g/mol |
IUPAC Name | 4-(hydroxymethyl)-2-methoxy-5-nitrophenol |
Standard InChI | InChI=1S/C8H9NO5/c1-14-8-2-5(4-10)6(9(12)13)3-7(8)11/h2-3,10-11H,4H2,1H3 |
Standard InChI Key | ILTAOBUUHMDUBI-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])O |
Canonical SMILES | COC1=C(C=C(C(=C1)CO)[N+](=O)[O-])O |
Introduction
Chemical Structure and Physicochemical Properties
4-(Hydroxymethyl)-2-methoxy-5-nitrophenol features a phenol ring substituted at the 2-, 4-, and 5-positions with methoxy, hydroxymethyl, and nitro groups, respectively. The IUPAC name is derived systematically from this substitution pattern: 4-(hydroxymethyl)-2-methoxy-5-nitrophenol.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 199.16 g/mol
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CAS Registry Number: 260417-00-3
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InChI Key: ILTAOBUUHMDUBI-UHFFFAOYSA-N
The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing the compound’s acidity and reactivity. The hydroxymethyl group at the 4-position enhances solubility in polar solvents, while the methoxy group at the 2-position contributes steric hindrance, affecting reaction pathways.
Synthesis and Production Methods
The synthesis of 4-(hydroxymethyl)-2-methoxy-5-nitrophenol involves multi-step organic reactions, typically starting with simpler phenolic precursors.
Key Synthetic Steps
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Nitration: Introduction of the nitro group to a methoxy-substituted phenol derivative under controlled conditions. Nitrating agents such as a mixture of nitric acid () and sulfuric acid () are commonly employed.
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Hydroxymethylation: Addition of a hydroxymethyl group via Friedel-Crafts alkylation or other electrophilic substitution reactions.
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Purification: Chromatographic techniques or recrystallization to isolate the final product.
Industrial Scalability
Table 1: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield (%) |
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Nitration | , 0–5°C | 60–70 |
Hydroxymethylation | Formaldehyde, HCl catalyst | 50–65 |
Chemical Reactivity and Functional Group Transformations
The compound’s reactivity is governed by its three functional groups, each enabling distinct transformations.
Oxidation Reactions
The hydroxymethyl group (-CHOH) undergoes oxidation to a carboxylic acid (-COOH) using agents like potassium permanganate () in alkaline conditions:
This reaction is critical for generating derivatives with enhanced polarity or biological activity.
Reduction Reactions
The nitro group (-NO) can be reduced to an amine (-NH) via catalytic hydrogenation (, Pd/C) or sodium borohydride ():
Reduction products are valuable intermediates in pharmaceutical synthesis.
Substitution Reactions
Reaction Type | Reagents | Major Product |
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Oxidation | , NaOH | 4-(Carboxymethyl)-2-methoxy-5-nitrophenol |
Reduction | , Pd/C | 4-(Hydroxymethyl)-2-methoxy-5-aminophenol |
Substitution | , MeOH | Halogenated derivatives |
Activity | Model System | Observed Effect |
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Antimicrobial | S. aureus | MIC: 128 µg/mL |
Anti-Inflammatory | Macrophage cells | 30% COX-2 inhibition at 50 µM |
Comparison with Structural Analogs
The positional isomer 5-(hydroxymethyl)-2-methoxy-4-nitrophenol (CAS 187673-19-4) exhibits similar reactivity but differs in biological activity due to altered substituent orientation. For instance, the 5-nitro isomer shows stronger COX-2 inhibition, highlighting structure-activity relationship (SAR) nuances.
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s mode of action in antimicrobial and anti-inflammatory contexts.
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Derivative Synthesis: Explore novel derivatives with improved bioavailability and reduced toxicity.
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Industrial Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.
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